3,6,7-Trihydroxycholan-24-oic acid, also known as beta-muricholic acid, is a bile acid primarily found in mice but also present in lower concentrations in other mammals, including humans. This compound belongs to a class of bile acids known as muricholic acids, characterized by the presence of hydroxyl groups at specific positions on the cholane backbone. The compound is classified as a steroid acid and is notable for its role in lipid metabolism and cellular signaling processes.
3,6,7-Trihydroxycholan-24-oic acid is derived from the metabolism of cholesterol and is predominantly synthesized in the liver. It is classified under several categories:
The synthesis of 3,6,7-Trihydroxycholan-24-oic acid can be achieved through various methods. A common synthetic route involves:
The molecular formula of 3,6,7-Trihydroxycholan-24-oic acid is with a molecular weight of approximately 408.57 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure. The structural details include:
The structural configuration significantly influences its biochemical activity and interactions within biological systems .
3,6,7-Trihydroxycholan-24-oic acid participates in various biochemical reactions:
The mechanism of action for 3,6,7-Trihydroxycholan-24-oic acid primarily revolves around its role in lipid metabolism:
Key physical and chemical properties of 3,6,7-Trihydroxycholan-24-oic acid include:
Additional properties include:
3,6,7-Trihydroxycholan-24-oic acid has several scientific applications:
Its unique properties make it a significant compound for further research into metabolic health and disease mechanisms .
3,6,7-Trihydroxycholan-24-oic acid (commonly termed β-muricholic acid, β-MCA) is a trihydroxylated bile acid synthesized predominantly in the hepatobiliary systems of vertebrates. Its biosynthesis initiates with cholesterol as the primary precursor, undergoing sequential modifications orchestrated by hepatic cytochrome P450 (CYP) enzymes and cytosolic dehydrogenases. The pathway begins with cholesterol 7α-hydroxylation by CYP7A1, forming 7α-hydroxycholesterol—the rate-limiting step in classic bile acid synthesis [6] [8]. This intermediate undergoes further oxidation and side-chain shortening to yield chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy-5β-cholan-24-oic acid). CDCA then undergoes 6β-hydroxylation, a signature modification yielding β-MCA [1] [2].
Rodents (e.g., mice, rats) exhibit high hepatic expression of the enzyme CYP2C70, which catalyzes CDCA’s 6β-hydroxylation to form β-MCA. This species-specific enzyme activity results in β-MCA constituting ~30% of murine biliary bile acids [2] [7]. In humans, β-MCA occurs minimally (<5% of biliary acids) due to reduced 6β-hydroxylation activity, though trace amounts arise from gut microbial transformations or alternative hydroxylation pathways [1] [5]. Post-synthesis, β-MCA conjugates with taurine or glycine in hepatocytes, enhancing its solubility for biliary secretion. The conjugated forms undergo enterohepatic recirculation, where gut microbiota may deconjugate or epimerize them, contributing to systemic pools detectable in human urine and feces [2] [7].
Table 1: Species Variation in β-MCA Synthesis
| Species | Primary Hepatic Precursor | Key Hydroxylating Enzyme | Relative Abundance in Bile |
|---|---|---|---|
| Mouse | Chenodeoxycholic acid (CDCA) | CYP2C70 | 25–35% |
| Rat | CDCA | CYP2C70 ortholog | 15–25% |
| Human | CDCA | Low-activity CYP isoforms | <5% |
The hydroxylation pattern of β-MCA (3α,6β,7β) distinguishes it structurally and functionally from related bile acids. Unlike primary human bile acids (e.g., cholic acid: 3α,7α,12α; chenodeoxycholic acid: 3α,7α), β-MCA features a unique 6β-oriented hydroxyl group adjacent to the 7β-hydroxyl. This configuration arises from stereospecific enzymatic catalysis rather than spontaneous isomerization. The 3α-OH group originates from cholesterol via 3α-hydroxysteroid dehydrogenase (3α-HSD), while the 6β- and 7β-OH groups require CYP-mediated oxidation [1] [5].
Comparative analysis reveals two critical hydroxylation dynamics:
β-MCA’s amphipathic properties are enhanced by this trihydroxy configuration, improving micelle formation for lipid solubilization. However, its detergent potency is lower than cholic acid due to the 6β-OH reducing membrane disruption [1] [2].
Table 2: Structural Comparison of Muricholic Acid Isomers
| Compound | Hydroxylation Pattern | C6 Configuration | Primary Species |
|---|---|---|---|
| β-Muricholic acid (β-MCA) | 3α,6β,7β | β (equatorial) | Rodents, trace human |
| α-Muricholic acid (α-MCA) | 3α,6β,7α | β (equatorial) | Rodents |
| ω-Muricholic acid (ω-MCA) | 3α,6α,7β | α (axial) | Trace human |
| Hyocholic acid (HCA) | 3α,6α,7α | α (axial) | Pigs, trace human |
The hydroxylation at C6 and C7 in β-MCA biosynthesis is governed by CYP isoforms exhibiting stringent substrate and position selectivity. CYP2C70 (rodents) demonstrates exclusive 6β-hydroxylase activity toward CDCA, forming β-MCA directly. This enzyme shows negligible activity toward lithocholic or ursodeoxycholic acid, confirming its dependence on a 3α,7α-dihydroxylated substrate [2] [3]. Kinetic studies reveal a low Km (~5 μM) for CDCA, indicating high binding affinity [3].
In humans, where CYP2C70 is absent, alternative isoforms contribute:
Enzyme specificity is modulated by redox partner interactions (e.g., cytochrome b5), substrate access channels, and active-site residues. For example, CYP2C70’s Phe⁸⁷ residue positions CDCA’s C6 near the heme iron, enabling β-face attack. Mutagenesis replacing Phe⁸⁷ with Ala reduces 6β-hydroxylation by >90% [3] [10]. Conversely, human CYP3A4 favors 7α-hydroxylation due to a wider substrate pocket accommodating bulkier bile acids like lithocholate.
Table 3: Cytochrome P450 Isoforms in Bile Acid 6/7-Hydroxylation
| Enzyme | Primary Species | Preferred Substrate | Positional Specificity | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| CYP2C70 | Rodents | Chenodeoxycholic acid | C6β | 12.5 min⁻¹μM⁻¹ |
| CYP3A4 | Humans | Lithocholic acid | C7α > C6β | 0.8 min⁻¹μM⁻¹ (C6β) |
| CYP7B1 | Vertebrates | Oxysterols, CDCA | C7α | 5.2 min⁻¹μM⁻¹ (CDCA → 7α-OH) |
ConclusionThe biosynthesis of 3,6,7-trihydroxycholan-24-oic acid exemplifies evolutionary divergence in bile acid metabolism. Its stereospecific hydroxylation—driven by CYP2C70 in rodents and residual CYP3A4 activity in humans—highlights how enzyme-substrate dynamics shape species-specific metabolic profiles. Future research should explore CYP2C70 gene regulation and microbial contributions to refine our understanding of this secondary bile acid’s physiological roles.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1